5-bromo-2-methoxy-4-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide
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Overview
Description
5-bromo-2-methoxy-4-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a bromine atom, a methoxy group, a methyl group, and a morpholine ring attached to a benzenesulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-methoxy-4-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide typically involves multiple steps. One common synthetic route includes:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring to introduce the acyl group.
Clemmensen Reduction: The acyl group is then reduced to an alkane.
Nitration: Introduction of a nitro group to the benzene ring.
Bromination: Substitution of a hydrogen atom with a bromine atom.
Methoxylation: Introduction of a methoxy group.
Sulfonamide Formation: Reaction with a sulfonamide to form the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-methoxy-4-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Substitution: Halogen atoms like bromine can be substituted with other groups.
Coupling Reactions: Such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH3).
Coupling Reactions: Palladium catalysts are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
5-bromo-2-methoxy-4-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 5-bromo-2-methoxy-4-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-methoxy-4-methylbenzenesulfonamide: Lacks the morpholine ring.
2-methoxy-4-methylbenzenesulfonamide: Lacks both the bromine atom and the morpholine ring.
4-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide: Lacks the bromine and methoxy groups.
Uniqueness
The presence of the bromine atom, methoxy group, and morpholine ring in 5-bromo-2-methoxy-4-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide makes it unique compared to similar compounds
Properties
IUPAC Name |
5-bromo-2-methoxy-4-methyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BrN2O4S/c1-12-10-14(21-2)15(11-13(12)16)23(19,20)17-4-3-5-18-6-8-22-9-7-18/h10-11,17H,3-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHFCBOPGSUHPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)S(=O)(=O)NCCCN2CCOCC2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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